Diundecyl hexanedioate
CAS No.: 14641-32-8
Cat. No.: VC20989670
Molecular Formula: C28H54O4
Molecular Weight: 454.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14641-32-8 |
|---|---|
| Molecular Formula | C28H54O4 |
| Molecular Weight | 454.7 g/mol |
| IUPAC Name | diundecyl hexanedioate |
| Standard InChI | InChI=1S/C28H54O4/c1-3-5-7-9-11-13-15-17-21-25-31-27(29)23-19-20-24-28(30)32-26-22-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
| Standard InChI Key | WIZIPYVLMUMDQT-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCC |
Introduction
Chemical Identity and Structure
Diundecyl hexanedioate is an organic compound classified as a diester of adipic acid (hexanedioic acid) with two undecyl alcohol (1-undecanol) chains. The chemical structure consists of a six-carbon adipic acid backbone with two undecyl (C₁₁H₂₃) chains attached via ester linkages . The compound has the molecular formula C₂₈H₅₄O₄, placing it within the broader family of dialkyl adipates that includes related compounds such as dimethyl hexanedioate, diethyl adipate, and dioctyl adipate.
Chemically, diundecyl hexanedioate belongs to the same family as other adipate esters that are widely used as plasticizers, lubricants, and chemical intermediates. The structure can be represented as:
C₁₁H₂₃-O-C(=O)-(CH₂)₄-C(=O)-O-C₁₁H₂₃
Table 1: Chemical Identity of Diundecyl Hexanedioate
| Parameter | Information |
|---|---|
| Chemical Name | Diundecyl hexanedioate |
| Synonyms | Diundecyl adipate, Adipic acid diundecyl ester, Hexanedioic acid diundecyl ester |
| Molecular Formula | C₂₈H₅₄O₄ |
| Structural Components | Hexanedioic acid core with two undecyl (C11) chains |
| Functional Group | Diester |
| Chemical Family | Dialkyl adipates, Fatty acid esters |
Physical and Chemical Properties
Diundecyl hexanedioate is expected to be a colorless to pale yellow oily liquid at room temperature, similar to other long-chain dialkyl adipates. Based on the structure-property relationships observed in the adipate ester family, this compound would exhibit low water solubility and good solubility in organic solvents due to its long hydrocarbon chains.
The physical properties of diundecyl hexanedioate can be estimated by examining trends in related compounds. For instance, as the alkyl chain length increases in the series from dimethyl adipate to higher homologs, properties such as viscosity, boiling point, and hydrophobicity increase while water solubility decreases.
Table 2: Estimated Physical and Chemical Properties of Diundecyl Hexanedioate
Synthesis and Production
Diundecyl hexanedioate is typically synthesized through esterification of adipic acid (hexanedioic acid) with undecyl alcohol (1-undecanol). This reaction is generally carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with removal of water to drive the equilibrium toward product formation.
The general reaction can be represented as:
HOOC-(CH₂)₄-COOH + 2 C₁₁H₂₃OH → C₁₁H₂₃-O-C(=O)-(CH₂)₄-C(=O)-O-C₁₁H₂₃ + 2 H₂O
Industrial production typically employs excess alcohol to drive the reaction to completion, followed by purification steps that may include washing, distillation, or crystallization depending on the desired purity of the final product.
Table 3: Synthesis Methods for Diundecyl Hexanedioate
| Method | Reaction Conditions | Catalysts | Advantages |
|---|---|---|---|
| Direct Esterification | 120-180°C, removal of water | Sulfuric acid, p-toluenesulfonic acid | Simple process, high yields |
| Transesterification | 80-150°C | Metal alkoxides, titanium compounds | Milder conditions, fewer side reactions |
| Acid Chloride Method | 0-50°C | Pyridine, triethylamine | Rapid reaction, high conversion |
Analytical Methods and Characterization
Various analytical techniques can be employed for the detection, identification, and characterization of diundecyl hexanedioate in different matrices. These methods are similar to those used for other adipate esters, with appropriate modifications to account for the longer alkyl chains.
Table 6: Analytical Methods for Diundecyl Hexanedioate
| Analytical Technique | Application | Detection Limits | Notes |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Qualitative and quantitative analysis | Low ppm to ppb range | May require derivatization for improved chromatographic performance |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis in complex matrices | Low ppm range | Suitable for thermally labile samples |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Structural characterization | N/A | Useful for identifying ester functional groups |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | N/A | Provides detailed structural information |
| Differential Scanning Calorimetry (DSC) | Thermal properties analysis | N/A | Useful for determining phase transitions and compatibility |
| For environmental and biological samples, extraction procedures such as liquid-liquid extraction, solid-phase extraction, or solid-phase microextraction may be required prior to instrumental analysis. The high lipophilicity of diundecyl hexanedioate necessitates the use of nonpolar solvents for efficient extraction. |
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